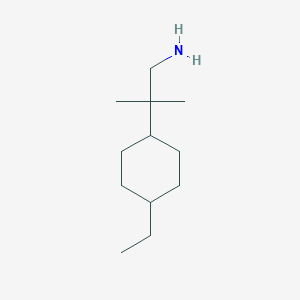
2-(4-Ethylcyclohexyl)-2-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethylcyclohexyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of cycloalkylamines. This compound features a cyclohexane ring substituted with an ethyl group and a methylpropan-1-amine group. Cycloalkylamines are known for their diverse applications in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylcyclohexyl)-2-methylpropan-1-amine can be achieved through several methods. One common approach involves the alkylation of cyclohexylamine with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and advanced purification techniques are often employed to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Ethylcyclohexyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
2-(4-Ethylcyclohexyl)-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Ethylcyclohexyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with enzymes or receptors, modulating their activity. The cyclohexyl and ethyl groups contribute to the compound’s hydrophobic interactions, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Cyclohexylamine: Lacks the ethyl and methylpropan-1-amine groups, making it less complex.
2-Methylcyclohexylamine: Similar structure but lacks the ethyl group.
4-Ethylcyclohexylamine: Similar structure but lacks the methylpropan-1-amine group.
Uniqueness: 2-(4-Ethylcyclohexyl)-2-methylpropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the cyclohexyl ring with both ethyl and methylpropan-1-amine groups enhances its versatility in various applications.
Propiedades
Fórmula molecular |
C12H25N |
|---|---|
Peso molecular |
183.33 g/mol |
Nombre IUPAC |
2-(4-ethylcyclohexyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H25N/c1-4-10-5-7-11(8-6-10)12(2,3)9-13/h10-11H,4-9,13H2,1-3H3 |
Clave InChI |
JMXCIGUEJDHWNO-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(CC1)C(C)(C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 5-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13078743.png)
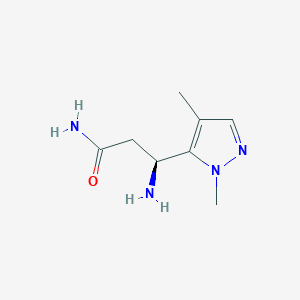
amine](/img/structure/B13078758.png)
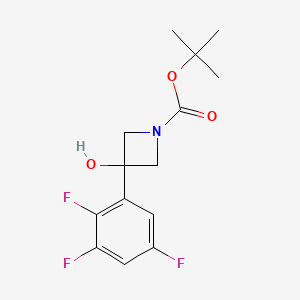
![2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL](/img/structure/B13078776.png)


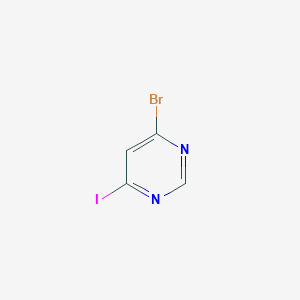
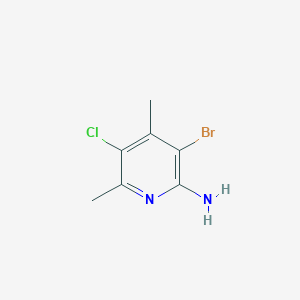
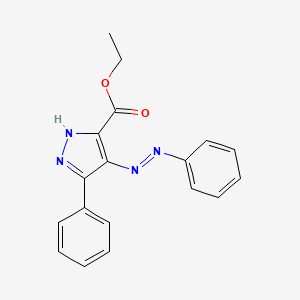
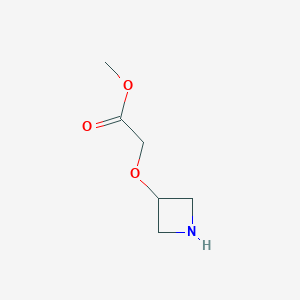
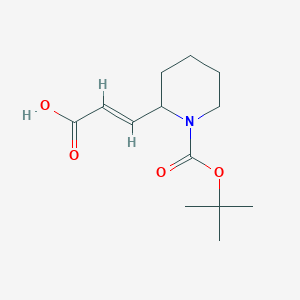
amine](/img/structure/B13078807.png)

